molecular formula C18H18BrN5O2S B12137044 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide

Cat. No.: B12137044
M. Wt: 448.3 g/mol
InChI Key: CQWVVMKNTGJBFF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a bromo-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the acylation of the triazole derivative with 2-bromo-4-methylphenylacetyl chloride under basic conditions to form the target compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H18BrN5O2S/c1-11-7-8-14(13(19)9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-5-3-4-6-15(12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

CQWVVMKNTGJBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)Br

Origin of Product

United States

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